Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate, also known as Methyl MDP, is a synthetic compound that belongs to the family of pyrrolidine carboxylates. It is a research chemical that is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Antioxidant Activity
Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate and its derivatives have been explored for their antioxidant potential. A study by Tumosienė et al. (2019) synthesized various derivatives and evaluated their antioxidant activity using DPPH radical scavenging method and reducing power assay, identifying several compounds as potent antioxidants (Tumosienė et al., 2019).
Synthesis and Chemical Properties
Research by Beji (2015) presented a one-pot synthesis of methyl 1-alkyl-4-(diethoxyphosphoryl)-5-oxopyrrolidine-3-carboxylate, highlighting its versatility as an intermediate in the synthesis of various chemical compounds (Beji, 2015).
Antimicrobial Activities
Pyrrolidine derivatives, including those similar to this compound, have been investigated for their antimicrobial properties. Hublikar et al. (2019) synthesized novel pyrrolidine derivatives and found them to exhibit significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).
Properties
IUPAC Name |
methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9-4-3-5-11(6-9)14-8-10(7-12(14)15)13(16)17-2/h3-6,10H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDIOOXYCRWHKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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